

# An In-depth Technical Guide to (E/Z)-1-Ethoxyprop-1-ene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 1-propenyl ether*

Cat. No.: B3425792

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl 1-propenyl ether**, known systematically as 1-ethoxyprop-1-ene. The document details its chemical identity, physicochemical properties, and key synthetic methodologies. It is intended to serve as a valuable resource for professionals in research and development.

## Chemical Identity and Nomenclature

The compound with the common name "**ethyl 1-propenyl ether**" is formally named 1-ethoxyprop-1-ene according to IUPAC nomenclature.<sup>[1]</sup> Due to the presence of a double bond, it exists as a mixture of (E) and (Z) stereoisomers.

A variety of synonyms are used to refer to this compound in literature and commercial listings.

These include:

- 1-Ethoxypropene<sup>[1][2]</sup>
- Ethyl propenyl ether<sup>[1][3]</sup>
- Propenyl ethyl ether<sup>[2][4]</sup>
- C<sub>2</sub>H<sub>5</sub>OCH=CHCH<sub>3</sub><sup>[2][5]</sup>
- Ether, ethyl propenyl<sup>[2][4]</sup>

The cis-isomer is specifically referred to as (Z)-1-ethoxyprop-1-ene, while the trans-isomer is (E)-1-ethoxyprop-1-ene.[3][6]

## Physicochemical Properties

A summary of the key quantitative data for **ethyl 1-propenyl ether** is presented in the table below for easy reference and comparison. The data generally pertains to the mixture of cis and trans isomers unless otherwise specified.

| Property          | Value                            | Reference(s) |
|-------------------|----------------------------------|--------------|
| Molecular Formula | C <sub>5</sub> H <sub>10</sub> O | [1]          |
| Molecular Weight  | 86.13 g/mol                      | [1][5]       |
| CAS Number        | 928-55-2                         | [1][5]       |
| Appearance        | Colorless liquid                 | [7][8]       |
| Density           | 0.778 g/mL at 25 °C              | [9]          |
| Boiling Point     | 67-76 °C                         | [9]          |
| Refractive Index  | 1.398 (n <sub>20/D</sub> )       | [9]          |
| Flash Point       | -18 °C                           | [9]          |

## Synthesis of Ethyl 1-Propenyl Ether: Experimental Protocols

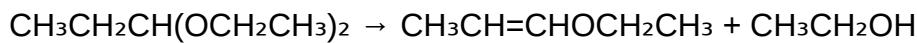
**Ethyl 1-propenyl ether** can be synthesized through several routes. The two most prominent methods are the pyrolysis of the corresponding acetal and the transition metal-catalyzed isomerization of allyl ethyl ether. The latter method is often preferred for its high stereoselectivity, yielding predominantly the trans-isomer.

This protocol is based on the highly stereoselective isomerization of allyl ethers to trans-propenyl ethers using a cationic iridium complex.

Reaction:

Allyl ethyl ether → (E)-1-Ethoxyprop-1-ene

Materials:


- Allyl ethyl ether
- $[\text{Ir}(\text{cod})(\text{PMePh}_2)_2]\text{PF}_6$  (Iridium(I)-1,5-cyclooctadiene bis(methyldiphenylphosphine) hexafluorophosphate)
- Anhydrous tetrahydrofuran (THF) or dioxane
- Hydrogen gas ( $\text{H}_2$ )
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

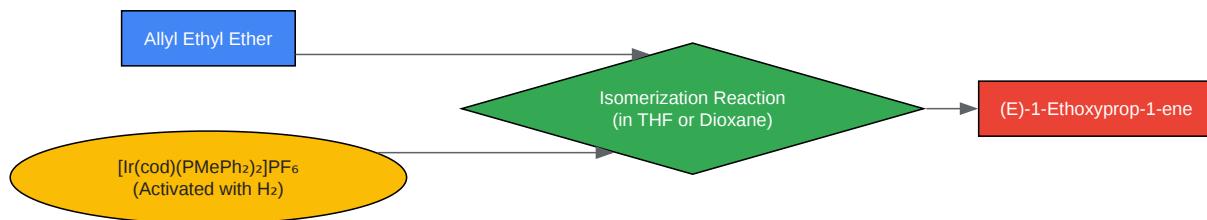
- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the iridium catalyst,  $[\text{Ir}(\text{cod})(\text{PMePh}_2)_2]\text{PF}_6$ , in anhydrous THF or dioxane.
- Activate the catalyst by bubbling hydrogen gas through the solution for a few minutes.
- Add allyl ethyl ether to the activated catalyst solution.
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by gas chromatography (GC) or  $^1\text{H}$  NMR spectroscopy for the disappearance of the allyl signals and the appearance of the propenyl signals.
- Upon completion, the solvent can be removed under reduced pressure.
- The crude product, primarily the (E)-isomer of **ethyl 1-propenyl ether**, can be purified by fractional distillation.

This method involves the thermal elimination of ethanol from the corresponding acetal, 1,1-diethoxypropane, to yield a mixture of (E) and (Z)-**ethyl 1-propenyl ether**.

Reaction:

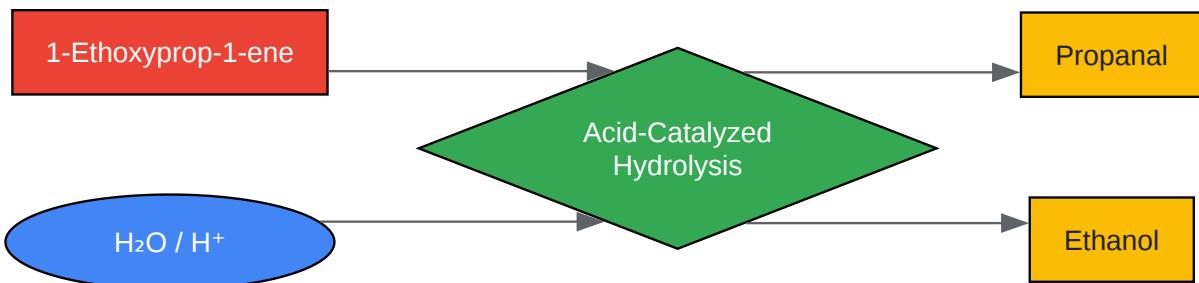


#### Materials:


- 1,1-Diethoxypropane
- Pumice or sodium bisulfate ( $\text{NaHSO}_4$ ) as a catalyst
- Tube furnace and distillation apparatus

#### Procedure:

- Set up a tube furnace packed with pumice or sodium bisulfate.
- Heat the tube furnace to the required pyrolysis temperature.
- Slowly introduce 1,1-diethoxypropane into the heated tube.
- The vapor-phase pyrolysis will result in the elimination of ethanol and the formation of **ethyl 1-propenyl ether**.
- The products are passed through a condenser and collected in a cooled receiving flask.
- The collected liquid will be a mixture of **ethyl 1-propenyl ether** (E/Z isomers), unreacted acetal, and ethanol.
- The desired product can be isolated and purified by fractional distillation.


## Logical Relationships and Workflows

The synthesis of **ethyl 1-propenyl ether** can be visualized as a workflow, for instance, through the iridium-catalyzed isomerization of its structural isomer, allyl ethyl ether.

[Click to download full resolution via product page](#)

Caption: Workflow for the Iridium-Catalyzed Isomerization of Allyl Ethyl Ether.

This compound is also a useful intermediate in organic synthesis. For example, it can undergo hydrolysis to form propanal and ethanol.

[Click to download full resolution via product page](#)

Caption: Acid-Catalyzed Hydrolysis of 1-Ethoxyprop-1-ene.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]
- 3. Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh<sub>2</sub>)<sub>2</sub>]PF<sub>6</sub>. A highly stereoselective route to trans-propenyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (E/Z)-1-Ethoxyprop-1-ene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3425792#ethyl-1-propenyl-ether-iupac-name-and-synonyms>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

